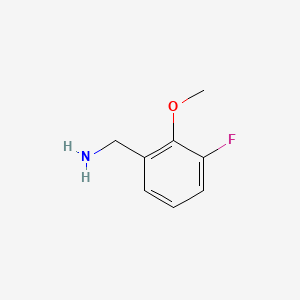

3-Fluoro-2-methoxybenzylamine

Description

BenchChem offers high-quality 3-Fluoro-2-methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGJLRXKGHPGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291833 | |

| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-49-0 | |

| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-2-methoxybenzylamine as a High-Value Scaffold

This guide serves as a technical reference for 3-Fluoro-2-methoxybenzylamine , a specialized fluorinated building block used in the optimization of lead compounds for kinase inhibition, GPCR modulation, and CNS-active agents.

Executive Summary

3-Fluoro-2-methoxybenzylamine represents a "privileged structure" modification in medicinal chemistry. By combining the metabolic blocking capability of the fluorine atom at the meta position with the conformational locking properties of the ortho-methoxy group, this scaffold offers a dual advantage: it modulates basicity (pKa) while enforcing specific dihedral angles favorable for protein-ligand binding. This guide details its physicochemical profile, validated synthetic routes, and application in fragment-based drug design (FBDD).

Physicochemical Profile & Structural Analysis[1][2][3][4][5]

The strategic placement of substituents on the benzylamine core alters its electronic landscape significantly compared to the unsubstituted parent.

Core Properties Table

| Property | Value (Experimental/Predicted) | Context for Drug Design |

| Molecular Formula | C₈H₁₀FNO | -- |

| Molecular Weight | 155.17 g/mol | Fragment-friendly (<200 Da) |

| CAS Number | Derived from precursor 74266-68-5 | Precursor: 3-Fluoro-2-methoxybenzaldehyde |

| Boiling Point | ~235°C (Predicted) | High thermal stability |

| pKa (Conjugate Acid) | 8.9 – 9.2 (Est.) | Lower than benzylamine (9.[1][2]3) due to F-induction |

| LogP | 1.2 – 1.4 | Lipophilic efficiency optimal for CNS penetration |

| H-Bond Donors/Acceptors | 2 / 2 | Balanced for permeability |

| Topological PSA | 35.25 Ų | High oral bioavailability potential |

Structural Logic: The "Ortho-Methoxy" Effect

The 2-methoxy group is not merely a steric bulk; it exerts a conformational lock . Through a repulsive electrostatic interaction with the benzylamine nitrogen lone pair (or intramolecular H-bonding in the protonated state), it restricts the rotation of the benzylic bond.

-

Fluorine at C3: Deactivates the ring towards metabolic oxidation at the typically vulnerable para and ortho positions relative to the electron-donating methoxy group.

-

Methoxy at C2: Increases solubility and provides a distinct hydrogen bond acceptor vector.

Synthetic Routes & Optimization

The most robust, scalable protocol for generating high-purity 3-Fluoro-2-methoxybenzylamine is via Reductive Amination of its aldehyde precursor. This method avoids the over-alkylation risks associated with direct alkylation.

Primary Workflow: Reductive Amination

Precursor: 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5)

Reaction Logic:

-

Imine Formation: Condensation of the aldehyde with hydroxylamine or ammonium acetate.

-

Reduction: Selective reduction of the intermediate imine/oxime to the primary amine.

Figure 1: Two-step reductive amination pathway ensuring mono-alkylation selectivity.

Detailed Protocol (Bench Scale)

-

Imine Formation:

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in Methanol (10 vol).

-

Add Ammonium Acetate (10.0 eq) to drive equilibrium.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq). Note: Use NaBH(OAc)₃ for milder conditions if sensitive functional groups are present.

-

Allow to warm to RT and stir overnight.

-

-

Workup (Critical for Purity):

-

Quench with 1N HCl to decompose excess hydride and protonate the amine (moves to aqueous layer).

-

Wash aqueous layer with Ethyl Acetate (removes non-basic impurities).

-

Basify aqueous layer to pH >12 using NaOH.

-

Extract free base into DCM or Ethyl Acetate.

-

Dry over MgSO₄ and concentrate.

-

Medicinal Chemistry Applications

Pharmacophore Mapping

This scaffold is frequently employed to target the S1 pocket of Kinases or the Orthosteric site of GPCRs .

-

Electronic Modulation: The C3-Fluorine withdraws electron density from the ring, lowering the electron richness of the C2-Methoxy oxygen. This can reduce metabolic O-demethylation rates (CYP450 stability).

-

Bioisosterism: The 3-F-2-OMe motif serves as a bioisostere for 2,3-dichlorophenyl or indole rings in specific binding pockets, offering improved solubility.

Figure 2: Pharmacophore interaction vectors within a theoretical protein binding pocket.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 4-fluoro or 5-fluoro analogs).

Expected 1H NMR Profile (CDCl₃, 400 MHz)

-

Benzylic Protons (CH₂): A singlet (or doublet if coupled to NH) around δ 3.85 ppm .

-

Methoxy Protons (OCH₃): A sharp singlet at δ 3.88–3.95 ppm .

-

Aromatic Region:

-

The 3-Fluoro substituent causes characteristic splitting.

-

H-4: Doublet of doublets (coupling with F-19 and H-5).

-

H-5: Multiplet (coupling with H-4, H-6, and F-19).

-

H-6: Doublet (coupling with H-5).

-

Note: 19F-NMR will show a single peak around -130 to -140 ppm.

-

Mass Spectrometry

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 156.08

-

Fragmentation: Loss of NH₃ (M-17) is common in benzylamines.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, it shares hazard profiles with the Fluorobenzylamine class.

| Hazard Class | GHS Code | Precaution |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns/irritation. Wear nitrile gloves. |

| Serious Eye Damage | H318 | Wear safety goggles and face shield. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] Do not pipette by mouth. |

| Storage | -- | Store under inert gas (Argon/Nitrogen). Hygroscopic. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

-

PubChem Compound Summary. 3-Fluoro-2-methoxybenzaldehyde (Precursor). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxybenzylamine

Foreword: The Strategic Importance of Fluorinated Benzylamines in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This strategic functionalization can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, 3-Fluoro-2-methoxybenzylamine emerges as a valuable building block for the synthesis of novel therapeutics. Its unique substitution pattern offers a scaffold for the development of a diverse range of pharmaceutical agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering field-proven insights and detailed protocols for researchers and drug development professionals.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 3-Fluoro-2-methoxybenzylamine begins with a retrosynthetic analysis. This process identifies key bond disconnections and reveals the most plausible precursor molecules. The primary disconnection is the carbon-nitrogen bond of the benzylamine, leading to two main synthetic strategies: the reduction of a nitrogen-containing functional group at the benzylic position or the direct amination of a suitable benzyl derivative.

This analysis points to three principal synthetic precursors:

-

3-Fluoro-2-methoxybenzaldehyde: A versatile starting material for reductive amination.

-

3-Fluoro-2-methoxybenzonitrile: An excellent substrate for reduction to the corresponding primary amine.

-

3-Fluoro-2-methoxybenzyl Halides: Reactive intermediates suitable for nucleophilic substitution, including the Gabriel synthesis.

The following sections will provide a detailed exploration of the synthesis pathways originating from these key precursors.

II. Pathway 1: Reductive Amination of 3-Fluoro-2-methoxybenzaldehyde

Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction to the desired amine.

Causality of Experimental Choices:

The choice of reducing agent is critical to the success of this reaction. Mild reducing agents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) offers a "greener" alternative, although it may require optimization of reaction conditions to prevent side reactions.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a representative procedure for the synthesis of 3-Fluoro-2-methoxybenzylamine from 3-Fluoro-2-methoxybenzaldehyde.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-2-methoxybenzaldehyde | 74266-68-5 | C₈H₇FO₂ | 154.14 |

| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a solution of 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added ammonium acetate (5.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

III. Pathway 2: Reduction of 3-Fluoro-2-methoxybenzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway offers a reliable route to 3-Fluoro-2-methoxybenzylamine from the corresponding benzonitrile.

Causality of Experimental Choices:

Two primary methods are employed for nitrile reduction: catalytic hydrogenation and chemical reduction with a metal hydride.

-

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon[1]. It is often considered a more environmentally friendly approach. However, care must be taken to control the reaction conditions to avoid over-reduction or side reactions[1].

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines[2][3]. This method is typically high-yielding but requires anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction of 3-Fluoro-2-methoxybenzonitrile

This protocol provides a detailed procedure for the reduction of 3-Fluoro-2-methoxybenzonitrile using lithium aluminum hydride.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-2-methoxybenzonitrile | 3941-12-0 | C₈H₆FNO | 151.14 |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | H₄AlLi | 37.95 |

| Anhydrous Diethyl Ether or THF | 60-29-7 / 109-99-9 | C₄H₁₀O / C₄H₈O | 74.12 / 72.11 |

| Water | 7732-18-5 | H₂O | 18.02 |

| 15% Sodium Hydroxide Solution | - | NaOH | - |

Procedure:

-

A solution of 3-Fluoro-2-methoxybenzonitrile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) for every x g of LiAlH₄ used.

-

The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

-

The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 3-Fluoro-2-methoxybenzylamine.

IV. Pathway 3: Gabriel Synthesis from 3-Fluoro-2-methoxybenzyl Halide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia[4][5]. This pathway involves the reaction of a 3-Fluoro-2-methoxybenzyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Causality of Experimental Choices:

The key to the Gabriel synthesis is the use of phthalimide as a protected form of ammonia. The acidity of the N-H bond of phthalimide allows for its deprotonation to form a potent nucleophile that readily displaces a halide from the benzyl halide. The subsequent cleavage of the N-alkylated phthalimide is typically achieved with hydrazine, which forms a stable phthalhydrazide byproduct, or under acidic conditions.

Experimental Protocol: Gabriel Synthesis

This protocol details the two-step synthesis of 3-Fluoro-2-methoxybenzylamine from 3-Fluoro-2-methoxybenzyl bromide.

Step 1: Synthesis of N-(3-Fluoro-2-methoxybenzyl)phthalimide

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-2-methoxybenzyl Bromide | - | C₈H₈BrFO | 219.05 |

| Potassium Phthalimide | 1074-82-4 | C₈H₄KNO₂ | 185.22 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Procedure:

-

A mixture of 3-Fluoro-2-methoxybenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF is heated at 80-90 °C for 2-4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give N-(3-Fluoro-2-methoxybenzyl)phthalimide.

Step 2: Hydrazinolysis of N-(3-Fluoro-2-methoxybenzyl)phthalimide

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(3-Fluoro-2-methoxybenzyl)phthalimide | - | C₁₆H₁₂FNO₃ | 285.27 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

Procedure:

-

A suspension of N-(3-Fluoro-2-methoxybenzyl)phthalimide (1.0 eq) in ethanol is treated with hydrazine hydrate (2.0 eq).

-

The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms.

-

The reaction mixture is cooled, and the precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an appropriate solvent and washed with water to remove any remaining hydrazine.

-

The organic layer is dried and concentrated to yield 3-Fluoro-2-methoxybenzylamine.

V. Visualization of Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.

Caption: Overview of the primary synthetic routes to 3-Fluoro-2-methoxybenzylamine.

VI. Conclusion and Future Perspectives

The synthesis of 3-Fluoro-2-methoxybenzylamine can be effectively achieved through several reliable pathways, each with its own set of advantages and considerations. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired level of purity. The reductive amination of 3-Fluoro-2-methoxybenzaldehyde and the reduction of 3-Fluoro-2-methoxybenzonitrile represent the most direct and commonly employed methods. The Gabriel synthesis, while being a two-step process, offers a robust alternative for the clean synthesis of the primary amine.

As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of compounds like 3-Fluoro-2-methoxybenzylamine will remain an active area of research. Future efforts may focus on the development of novel catalytic systems for reductive amination and nitrile reduction, as well as exploring alternative amination strategies.

VII. References

-

Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 3-fluoro-2-methoxybenzonitrile. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

-

ResearchGate. (2019, March 27). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

-

YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

Sources

Discovery and history of fluorinated benzylamines

Title: The Fluorinated Benzylamine Pharmacophore: A Technical Deep Dive Subtitle: From Metabolic Blockade to Next-Generation Antivirals

PART 1: EXECUTIVE SUMMARY

The fluorinated benzylamine motif represents a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore that addresses two of the most persistent challenges in drug discovery: metabolic stability and physicochemical optimization . Unlike simple benzylamines, which are prone to rapid oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 enzymes, fluorinated analogs exploit the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine to modulate basicity (pKa) and block metabolic soft spots without imposing significant steric penalties.

This guide analyzes the structural evolution of this pharmacophore, detailing the mechanistic "Fluorine Effect" on amine basicity and lipophilicity, and provides robust, self-validating protocols for their synthesis.

PART 2: PHYSICOCHEMICAL MECHANICS (THE "WHY")

The strategic incorporation of fluorine into the benzylamine scaffold is rarely arbitrary. It is a calculated decision to alter the electronic landscape of the molecule.

pKa Modulation and Membrane Permeability

The benzylamine nitrogen is typically basic (pKa ≈ 9.3), meaning it exists predominantly as a cation at physiological pH (7.4). This limits passive membrane permeability.

-

The Inductive Effect: Fluorine’s strong electron-withdrawing nature ($ \sigma_I $ effect) pulls electron density through the

-framework, reducing the electron density on the nitrogen lone pair. -

Result: This lowers the pKa, increasing the fraction of the neutral (unprotonated) species at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration and oral bioavailability.

Table 1: Impact of Fluorination on Benzylamine Physicochemical Properties

| Compound | Structure | pKa (Conjugate Acid) | LogP (Lipophilicity) | Metabolic Stability (Relative) |

| Benzylamine | $ \text{Ph-CH}_2\text{-NH}_2 $ | 9.33 | 1.09 | Low (Rapid Deamination) |

| 2-Fluorobenzylamine | $ \text{2-F-Ph-CH}_2\text{-NH}_2 $ | 8.95 | 1.18 | Moderate |

| 4-Fluorobenzylamine | $ \text{4-F-Ph-CH}_2\text{-NH}_2 $ | 9.10 | 1.20 | Moderate |

| 2,4-Difluorobenzylamine | $ \text{2,4-F}_2\text{-Ph-CH}_2\text{-NH}_2 $ | ~8.60 | 1.35 | High |

| Pentafluorobenzylamine | $ \text{C}_6\text{F}_5\text{CH}_2\text{-NH}_2 $ | ~6.00 | 2.10 | Very High |

Metabolic Blockade (The Para-Block Strategy)

The benzylic carbon and the para-position of the phenyl ring are primary sites for CYP450-mediated oxidation.

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to oxidative cleavage.

-

Electronic Deactivation: Fluorine substitution on the ring deactivates the aromatic system towards electrophilic attack by metabolic enzymes.

PART 3: HISTORICAL EVOLUTION & CASE STUDIES

Era 1: The Monoamine Oxidase Inhibitors (1990s)

The discovery that benzylamine derivatives could inhibit MAO-B led to the development of Safinamide and Ralfinamide .

-

Safinamide (Xadago): Used for Parkinson’s disease. It features a 3-fluorobenzyloxy motif.[1][2] The fluorine atom here is critical not just for metabolic stability but for optimizing the binding affinity within the hydrophobic pocket of the MAO-B active site.

-

Ralfinamide: The 2-fluoro isomer, investigated for neuropathic pain, demonstrating how a single positional change of fluorine can shift therapeutic indication by altering channel selectivity (Na+ vs MAO-B).

Era 2: The Integrase Inhibitors (2010s - Present)

The most prominent modern application is Cabotegravir (Vocabria/Apretude), an HIV integrase strand transfer inhibitor (INSTI).

-

The Pharmacophore: Cabotegravir incorporates a 2,4-difluorobenzylamine moiety.[3]

-

Function: This specific substitution pattern (2,4-diF) creates a "Goldilocks" zone:

-

Sterics: Small enough to fit in the tight viral integrase active site.

-

Electronics: The electron-deficient ring engages in favorable

-stacking interactions with viral DNA bases while resisting oxidative metabolism, contributing to the drug's long half-life (allowing for monthly or bi-monthly dosing).

-

Caption: Evolution of the benzylamine scaffold from a simple building block to complex, metabolically stable drugs via strategic fluorination.

PART 4: SYNTHETIC METHODOLOGIES

Method A: Reductive Amination (The Industrial Standard)

The most robust method for synthesizing fluorinated benzylamines, used in the manufacturing of Safinamide and Cabotegravir intermediates.

-

Reaction: Fluorobenzaldehyde + Amine + Reducing Agent

Fluorinated Benzylamine -

Advantages: High yield, scalable, avoids handling toxic fluorine gas.

Method B: Late-Stage C-H Fluorination (The Modern Approach)

For diversifying lead compounds without de novo synthesis, radical C-H fluorination is employed.

-

Reagents: Selectfluor, Photocatalyst (e.g., Ir(ppy)3 or organic dyes).

-

Mechanism: Generation of a benzylic radical followed by fluorine atom transfer (FAT).

PART 5: EXPERIMENTAL PROTOCOL (Self-Validating)

Protocol: Synthesis of 2,4-Difluorobenzylamine (Cabotegravir Intermediate) via Reductive Amination.

Objective: To synthesize high-purity 2,4-difluorobenzylamine from 2,4-difluorobenzaldehyde.

Reagents:

-

2,4-Difluorobenzaldehyde (1.0 eq)

-

Ammonium Acetate (excess, source of NH3)

-

Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

-

Methanol (Solvent)

-

Acetic Acid (Catalyst)

Workflow:

-

Imine Formation (The Checkpoint):

-

Dissolve 2,4-difluorobenzaldehyde in Methanol (0.5 M).

-

Add Ammonium Acetate (10 eq).

-

Validation: Monitor via TLC or LC-MS. You must see the disappearance of the aldehyde peak and formation of the imine intermediate. Do not proceed until aldehyde is <5%.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add NaCNBH3 (1.5 eq) portion-wise to prevent exotherm.

-

Stir at Room Temperature for 12 hours.

-

-

Quench & Workup:

-

Quench with 1N HCl (gas evolution: HCN - perform in fume hood!).

-

Adjust pH to >10 using NaOH (to free the amine).

-

Extract with Dichloromethane (DCM).

-

-

Purification:

Caption: Step-by-step decision tree for the reductive amination synthesis of fluorinated benzylamines.

PART 6: REFERENCES

-

Cabotegravir Structure & Pharmacology:

-

Safinamide & Ralfinamide Discovery:

-

Title: Safinamide: A Multimodal Drug for Parkinson's Disease

-

Source: DrugFuture / PubChem

-

URL:[Link]

-

-

Metabolic Stability of Fluorinated Molecules:

-

Title: On the Metabolic Stability of Fluorinated Small Molecules

-

Source: NIH / PMC

-

URL:[Link]

-

-

Physicochemical Properties (pKa/LogP):

-

Synthesis of Fluorinated Benzylamines:

Sources

- 1. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Safinamide [drugfuture.com]

- 3. Cabotegravir | C19H17F2N3O5 | CID 54713659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: CABOTEGRAVIR (CHEMBL2403238) - ChEMBL [ebi.ac.uk]

- 5. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cabotegravir - Wikipedia [en.wikipedia.org]

- 7. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. psec.uchicago.edu [psec.uchicago.edu]

A Technical Guide to 3-Fluoro-2-methoxybenzylamine: Theoretical Analysis and Synthetic Applications for Drug Discovery

This document provides a comprehensive technical overview of 3-Fluoro-2-methoxybenzylamine, a substituted aromatic amine of significant interest in medicinal chemistry. We will delve into its fundamental properties, propose a robust framework for its theoretical and computational analysis, outline a reliable synthetic protocol, and explore its strategic value in the design of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique electronic and structural characteristics of this compound.

Part 1: Core Molecular Profile and Physicochemical Properties

3-Fluoro-2-methoxybenzylamine is a synthetically accessible building block. The strategic placement of the fluoro and methoxy groups on the benzylamine scaffold imparts a unique combination of electronic and steric properties that are highly valuable in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The fluorine atom at the 3-position acts as a potent electron-withdrawing group via induction, influencing the acidity (pKa) of the benzylic amine and potentially forming key hydrogen bonds or other non-covalent interactions with biological targets.[1][2] Concurrently, the ortho-methoxy group is a steric modulator and can influence the conformation of the molecule, which is critical for optimizing binding affinity to target proteins.[1][3] Furthermore, fluorination is a well-established strategy to block metabolic hotspots, potentially enhancing the metabolic stability and half-life of drug candidates derived from this scaffold.[1][3]

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (3-Fluoro-2-methoxyphenyl)methanamine | N/A |

| Synonyms | 3-Fluoro-2-methoxybenzylamine | N/A |

| CAS Number | 886503-44-6 | [4] |

| Molecular Formula | C₈H₁₀FNO | N/A |

| Molecular Weight | 155.17 g/mol | N/A |

| Predicted XLogP3 | 1.3 | PubChem |

| Predicted pKa | 8.9 (strongest basic) | ChemAxon |

| Purity | Typically >97% | Commercial Suppliers |

Part 2: Theoretical and Computational Analysis

A thorough in-silico analysis is paramount to fully understanding the potential of 3-Fluoro-2-methoxybenzylamine as a drug scaffold. Density Functional Theory (DFT) calculations provide invaluable insights into the molecule's electronic structure, conformational preferences, and reactivity, guiding rational drug design efforts.[5][6]

Causality Behind Computational Choices

The selection of a computational methodology is critical for obtaining accurate and predictive results. For a molecule like 3-Fluoro-2-methoxybenzylamine, a combination of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance between computational cost and accuracy for organic molecules.[6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are necessary to correctly model the bonding environment. This level of theory is well-suited for calculating key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).[7][8]

Workflow for Computational Analysis

Caption: DFT workflow for 3-Fluoro-2-methoxybenzylamine analysis.

Detailed Protocol for DFT Calculations

-

Structure Preparation :

-

Construct the 3D structure of 3-Fluoro-2-methoxybenzylamine using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial molecular mechanics-based geometry optimization (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation :

-

Submit the structure for a full geometry optimization using a DFT method. A recommended level of theory is B3LYP/6-311++G(d,p) within a quantum chemistry package like Gaussian or ORCA.[6]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Analysis :

-

From the optimized structure's output file, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap, an indicator of chemical reactivity.

-

Generate the Molecular Electrostatic Potential (MEP) surface. This visualization is crucial for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, highlighting sites prone to intermolecular interactions.

-

Perform a Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges, providing a quantitative measure of the electronic effects of the fluoro and methoxy substituents.

-

Anticipated Computational Data

| Parameter | Anticipated Outcome & Significance |

| Optimized Bond Lengths/Angles | Provides the most stable 3D conformation, crucial for docking studies. |

| HOMO-LUMO Energy Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| MEP Surface | Will likely show a negative potential (red) around the amine nitrogen and a positive potential (blue) on the amine hydrogens, indicating sites for H-bond donation and acceptance. |

| NBO Atomic Charges | Quantifies the electron-withdrawing effect of fluorine and the electron-donating/steric effect of the methoxy group on the aromatic ring and benzylamine moiety. |

Part 3: Recommended Synthetic Pathway

The synthesis of 3-Fluoro-2-methoxybenzylamine can be reliably achieved via a two-step process starting from the commercially available 2-Fluoro-3-methoxybenzaldehyde.[9][10] The chosen method, reductive amination, is a robust and widely used transformation in medicinal chemistry for its high yields and operational simplicity.

Synthetic Workflow Diagram

Caption: Reductive amination pathway for synthesis.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Imine Formation :

-

To a round-bottom flask charged with 2-Fluoro-3-methoxybenzaldehyde (1.0 eq), add methanol as the solvent.[9][10]

-

To this solution, add ammonium hydroxide (a source of ammonia, ~10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting aldehyde by TLC until completion. The formation of the intermediate imine is assumed in situ.

-

-

Reduction to Amine :

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the formation of the product.

-

-

Workup and Purification :

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[11]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure 3-Fluoro-2-methoxybenzylamine.

-

Part 4: Strategic Applications in Drug Development

The unique substitution pattern of 3-Fluoro-2-methoxybenzylamine makes it a privileged scaffold for addressing several key challenges in drug design.

Rationale for Use

-

Metabolic Stability : The C-F bond is exceptionally strong, and placing a fluorine atom on the aromatic ring can block potential sites of oxidative metabolism by Cytochrome P450 enzymes.[2][3] This can lead to improved bioavailability and a longer in-vivo half-life.

-

pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the benzylamine compared to its non-fluorinated analog. This fine-tuning of basicity is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and off-target ion channel interactions.[2]

-

Binding Interactions : The fluorine atom can act as a weak hydrogen bond acceptor. More importantly, the dipole created by the C-F bond can engage in favorable dipole-dipole or quadrupole interactions within a protein's active site, enhancing binding affinity and selectivity.[1]

-

Conformational Control : The ortho-methoxy group provides steric bulk that can restrict the rotation of the aminomethyl group, locking the molecule into a more favorable binding conformation and reducing the entropic penalty upon binding to a receptor.

Conceptual Application: Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a substituted amine to form a critical hydrogen bond with the "hinge" region of the kinase domain. 3-Fluoro-2-methoxybenzylamine can serve as a versatile fragment for building such inhibitors.

Caption: Interaction of the scaffold with a kinase hinge region.

In this model, the benzylamine's NH group acts as a hydrogen bond donor to a backbone carbonyl in the kinase hinge, while the nitrogen lone pair can accept a hydrogen bond. The substituted aromatic ring can then be oriented towards a hydrophobic pocket, where the fluoro and methoxy groups can fine-tune binding and physicochemical properties.

References

-

Zhong, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Synthonix, Inc. 2-(2,5-difluorophenyl)pyrrolidine Product Page. [Link]

-

Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

- Google Patents. Process for synthesizing chiral methoxybenzylamine.

-

Hoye, T. R., et al. (2012). Computational predictions of substituted benzyne and indolyne regioselectivities. PubMed Central. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

Kumar, A., et al. Synthesis of substituted benzazoles and computational evaluation of their mechanism. Conference Series. [Link]

-

Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Woods, V. L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Shukla, R., et al. (2004). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

ResearchGate. Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 886503-15-7 | 2-(2,5-difluorophenyl)pyrrolidine [synthonix.com]

- 5. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ossila.com [ossila.com]

- 10. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

Potential reactivity of 3-Fluoro-2-methoxybenzylamine

An In-Depth Technical Guide to the Potential Reactivity of 3-Fluoro-2-methoxybenzylamine

Introduction

3-Fluoro-2-methoxybenzylamine is a substituted aromatic amine that serves as a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a nucleophilic primary amine, a sterically accessible benzyl group, and a strategically substituted phenyl ring, offers a rich landscape for chemical transformations. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aromatic ring creates a nuanced electronic environment that dictates its reactivity.

This guide provides a comprehensive analysis of the potential reactivity of 3-Fluoro-2-methoxybenzylamine. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's synthetic potential. We will explore the delicate interplay of its functional groups, predict its behavior in common organic reactions, and provide validated protocols to guide experimental design.

Physicochemical Properties and Safety Profile

While specific experimental data for 3-Fluoro-2-methoxybenzylamine is not extensively published, its properties and hazards can be reliably inferred from structurally similar compounds. Benzylamines are typically corrosive and require careful handling.[1][2] The introduction of fluorine and methoxy groups can modulate these properties, but the fundamental reactivity of the amine group remains a primary consideration for safety.

Table 1: Representative Physicochemical and Safety Data of Analogous Benzylamines

| Property | 2-Methoxybenzylamine[2] | 3-Fluorobenzylamine[1] | 3-Fluoro-2-methoxybenzoic acid[3] | Predicted Profile for 3-Fluoro-2-methoxybenzylamine |

|---|---|---|---|---|

| Molecular Weight | 137.18 g/mol | 125.14 g/mol | 170.14 g/mol | ~155.17 g/mol |

| Appearance | Liquid | Liquid | Solid | Likely a liquid or low-melting solid |

| Primary Hazards | Causes severe skin burns and eye damage (Skin Corr. 1A) | Causes severe skin burns and eye damage (Skin Corr. 1B) | Causes skin, eye, and respiratory irritation | Corrosive; causes severe skin burns and eye damage. May cause respiratory irritation. |

| Incompatibilities | Oxidizing agents | Oxidizing agents | Not specified | Strong oxidizing agents, acids, acyl halides. Potentially air-sensitive.[4] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from incompatible materials such as strong acids and oxidizing agents.

-

Given the potential for air sensitivity, as seen in similar compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged storage or sensitive reactions.[4]

Electronic Profile and Reactivity Synopsis

The reactivity of 3-Fluoro-2-methoxybenzylamine is governed by the electronic interplay between the methoxy and fluoro substituents on the aromatic ring.

-

Methoxy Group (-OCH₃): Located at the 2-position, the methoxy group is a powerful activating group.[5] It exerts a negative inductive effect (-I) due to oxygen's electronegativity but a much stronger positive mesomeric, or resonance, effect (+M) by donating a lone pair of electrons to the π-system of the ring.

-

Fluoro Group (-F): Positioned at the 3-position, fluorine is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[6] However, it also possesses a weak positive mesomeric effect (+M) due to its lone pairs.[6][7] Overall, fluorine is considered a deactivating group in electrophilic aromatic substitution.[5]

The combination of these groups makes the aromatic ring electron-rich, yet with a complex distribution of that electron density. This duality influences both reactions at the amine center and on the aromatic ring itself.

Caption: Figure 1: Competing electronic effects of the methoxy and fluoro groups.

Core Reactivity at the Amino Group

The primary amine of 3-Fluoro-2-methoxybenzylamine is a potent nucleophile and the primary site of reactivity under many conditions. Common transformations include acylation, sulfonylation, alkylation, and condensation reactions.

N-Acylation and N-Sulfonylation

The amine readily reacts with electrophilic acylating or sulfonylating agents like acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. These reactions are typically fast and high-yielding. The formation of a sulfonamide is a common strategy for protecting the amine group or for introducing functionalities for further coupling reactions.[8]

Protocol 1: Synthesis of N-(3-Fluoro-2-methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol is adapted from a validated procedure for a similar substrate and serves as a self-validating system for confirming the amine's reactivity.[8] The formation of the sulfonamide product can be easily monitored by TLC and characterized by NMR and MS.

Methodology:

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Fluoro-2-methoxybenzylamine (1.0 eq).

-

Solvent & Base: Dissolve the amine in dichloromethane (DCM, approx. 0.5 M). Add triethylamine (TEA, 1.0 eq) as a non-nucleophilic base to quench the HCl byproduct.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Electrophile: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (0.95 eq) in DCM to the stirred amine solution over 5-10 minutes. Using the sulfonyl chloride as the limiting reagent ensures complete consumption of the starting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes. Monitor reaction completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Workup: Quench the reaction by adding 1N HCl. The acid will protonate the excess TEA, making it water-soluble. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of DCM.

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure sulfonamide.

Caption: Figure 2: A validated workflow for the N-sulfonylation of the primary amine.

N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. A more controlled approach involves reductive amination, where the benzylamine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Reactivity of the Aromatic Ring

The substituted phenyl ring can participate in electrophilic aromatic substitution (EAS) and directed ortho-metalation reactions. The regiochemical outcome is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The overall directing effect for EAS is dominated by the powerful ortho-, para-directing methoxy group.[5] The benzylamine group is also an ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director.

-

Position 2 (-OCH₃): Strongly activating, directs ortho and para. The para position (position 5) is blocked. The ortho positions are 1 and 3. Position 3 is blocked by fluorine. Therefore, it strongly directs to position 1.

-

Position 1 (-CH₂NH₂): Activating, directs ortho and para. The ortho positions are 2 and 6. The para position is 4.

-

Position 3 (-F): Deactivating, directs ortho and para. The ortho positions are 2 and 4. The para position is 6.

Considering these influences, the most activated and sterically accessible positions for an incoming electrophile are C4 and C6. The powerful activating effect of the methoxy group, combined with the directing effects of the other two groups, makes these positions the most probable sites of substitution.

Caption: Figure 3: Logical workflow for predicting EAS regioselectivity.

Typical EAS reactions include nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.[9] However, the primary amine is a strong Lewis base and will react with Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions. Therefore, the amine group must be protected, for instance as an amide or sulfonamide, before attempting such transformations.

Stability and Incompatibilities

-

Air Sensitivity: Substituted benzylamines can be susceptible to oxidation and degradation upon exposure to air over time.[4] It is best practice to store the compound under an inert atmosphere and at reduced temperatures.

-

Incompatible Reagents:

-

Strong Oxidizers: Can lead to uncontrolled oxidation of the amine or the benzyl C-H bonds.

-

Strong Acids: Will form the corresponding ammonium salt, deactivating the ring towards EAS and rendering the amine non-nucleophilic.

-

Acyl Halides/Anhydrides: React exothermically with the amine as described above. Uncontrolled addition can be hazardous.

-

Conclusion

3-Fluoro-2-methoxybenzylamine is a synthetically valuable intermediate with a dual reactivity profile. The primary amine group serves as a robust nucleophile, readily undergoing acylation, alkylation, and condensation reactions. The aromatic ring, activated by the methoxy group, is poised for electrophilic substitution, primarily at the C4 and C6 positions. Successful synthetic design requires careful consideration of the interplay between these functionalities. Protection of the amine group is often a prerequisite for transformations involving the aromatic ring, particularly those requiring Lewis acid catalysis. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Applications of 3-Methoxybenzylamine. Retrieved from [Link]

-

D'Addario, D., et al. (2022). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 27(15), 4983. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

Gawroǹski, J., et al. (1998). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry, 76(9), 1344-1349. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. Retrieved from [Link]

-

Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. Retrieved from [Link]

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1999). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 76, 226. Available at: [Link]

-

Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

-

Bashton, M., et al. (2010). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 53(20), 7403–7415. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Benzylamines. Retrieved from [Link]

-

Chen, B., et al. (2015). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications, 47(B), 169-174. Available at: [Link]

Sources

- 1. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bcc.bas.bg [bcc.bas.bg]

Strategic Integration of Fluorinated Building Blocks in Medicinal Chemistry

[1][2][3][4][5]

Executive Summary

The incorporation of fluorine into organic small molecules is no longer a niche tactic; it is a fundamental pillar of modern drug design. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] This guide moves beyond basic textbook definitions to provide a practical, mechanism-driven framework for selecting and synthesizing fluorinated building blocks. We focus on the causality of fluorine’s effects—why it alters metabolic stability and binding affinity—and provide rigorous, safety-conscious protocols for its introduction.

Part 1: The "Fluorine Effect" — Mechanistic Causality

To use fluorinated building blocks effectively, one must understand the underlying physical chemistry that drives their biological behavior. It is not merely about "adding a halogen"; it is about modulating the electronic and steric landscape of the molecule.

The Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol).[1] This strength renders the fluorinated site resistant to oxidative metabolism, particularly by Cytochrome P450 enzymes.

-

Application: Blocking metabolic "hotspots" (e.g., para-positions on phenyl rings) to extend half-life (

).[1]

Bioisosterism and Sterics

Fluorine’s Van der Waals radius (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å).[1]

-

H-Mimic: Due to size similarity, F can replace H with minimal steric perturbation, yet it drastically alters electronics.[1]

-

OH-Mimic: The C-F bond is isopolar to the C-O bond.[1] A difluoromethyl group (

) acts as a lipophilic bioisostere of an alcohol (

Electronic Modulation (pKa Shift)

Fluorine is the most electronegative element (

-

Example: Fluorinating the

-position of a basic amine reduces its basicity (lowers

Part 2: Classification of Fluorinated Building Blocks

Table 1: Comparative Properties of Key Fluorinated Motifs

| Motif | Structure | Steric Bulk | Electronic Effect | Lipophilicity ( | Primary Utility |

| Monofluoride | Small (~H) | Strong EWG ( | Moderate Increase | Metabolic blocking; pKa modulation.[1] | |

| Trifluoromethyl | Large (~Isopropyl) | Strong EWG | High Increase | Increasing potency via hydrophobic pocket filling.[1] | |

| Difluoromethyl | Medium | Moderate EWG | Moderate | Bioisostere of | |

| Pentafluorosulfanyl | Very Large (~t-Butyl) | Extreme EWG | Very High | "Super-trifluoromethyl"; high chemical stability; no H-bonding.[1] |

The Rise of Pentafluorosulfanyl ( )

Often termed "Super-Trifluoromethyl," the

Part 3: Strategic Synthesis & Decision Matrix

Selecting the right fluorination method depends entirely on the electronic nature of the substrate.

Visualization: Fluorination Strategy Decision Tree

Figure 1: Decision matrix for selecting fluorination reagents based on substrate electronics. Aliphatic alcohols require nucleophilic displacement, while aromatic systems diverge based on electron density.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Deoxyfluorination of Secondary Alcohols using DAST

Objective: Convert a secondary alcohol to a secondary alkyl fluoride with inversion of stereochemistry (Walden inversion).

Safety Critical Warning:

-

DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1][2] Never heat neat DAST above 50°C. It reacts violently with water to produce HF.[1]

-

Glassware: All glassware must be oven-dried.

-

Alternative: For large scale (>10g), consider Deoxo-Fluor (more thermally stable) or XtalFluor-E (solid, easier handling).[1]

Materials:

-

Substrate: Secondary alcohol (1.0 equiv).[1]

-

Reagent: DAST (1.2 – 1.5 equiv).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Quench: Saturated aqueous

.[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.[1]

-

Add the secondary alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration).[1]

-

Cool the solution to -78°C (Dry ice/Acetone bath). Note: Cooling is critical to control the exotherm and prevent elimination side-products (alkenes).[1]

-

-

Reagent Addition:

-

Reaction Progression:

-

Stir at -78°C for 30 minutes.

-

Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

Validation Point: Check reaction progress via TLC or LC-MS.[1] The alcohol spot should disappear. If alkene formation (elimination) is observed, repeat at lower temperature or switch to XtalFluor-E .

-

-

Quenching (The Dangerous Step):

-

Workup:

Part 5: Case Study — Sitagliptin (Januvia)[6]

Therapeutic Area: Type 2 Diabetes (DPP-4 Inhibitor).[1]

Fluorinated Motif: Trifluorophenyl group (

Mechanism of Action:

Merck researchers incorporated a trifluorophenyl moiety not just for lipophilicity, but to prevent metabolic degradation.[1] The specific substitution pattern prevents oxidative attack on the phenyl ring. Furthermore, the electron-withdrawing nature of the fluorines reduces the

Key Insight: This demonstrates the "Multiparameter Optimization" capability of fluorine—simultaneously solving metabolic stability and potency challenges.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][3][4] Journal of the American Chemical Society, 137(30), 9571–9574. [Link][1]

-

Altominario, K. A., et al. (2010).[1] The pentafluorosulfanyl group in medicinal chemistry. Chemical Reviews, 110, 475-521.[1] [Link]

Technical Guide: Physicochemical Characteristics & Applications of 3-Fluoro-2-methoxybenzylamine

The following technical guide details the physicochemical characteristics, synthesis, and applications of 3-Fluoro-2-methoxybenzylamine, designed for researchers in medicinal chemistry and drug development.

Part 1: Core Directive & Compound Profile

3-Fluoro-2-methoxybenzylamine is a specialized fluorinated building block used in the synthesis of bioactive small molecules. Its structural motif—a benzylamine core substituted with both a fluorine atom and a methoxy group—provides unique electronic and steric properties that modulate the metabolic stability and lipophilicity of drug candidates. This compound is particularly valuable in the development of kinase inhibitors and Central Nervous System (CNS) agents where the fluorine atom can block metabolic soft spots and enhance blood-brain barrier (BBB) permeability.

Physicochemical Profile

The following data consolidates experimental and predicted values for the free base form of the compound.

| Property | Value | Notes |

| IUPAC Name | (3-Fluoro-2-methoxyphenyl)methanamine | |

| CAS Number | 916420-49-0 | Primary identifier for the amine.[1][2][3][4] |

| Molecular Formula | C | |

| Molecular Weight | 155.17 g/mol | |

| Physical State | Liquid (at 25°C) | Colorless to pale yellow; hygroscopic. |

| Boiling Point | ~235–240 °C (Predicted) | Based on o-methoxybenzylamine analogs. |

| Density | ~1.15 g/cm | Higher than non-fluorinated analogs due to F atom. |

| pKa | ~8.9–9.2 (Conjugate Acid) | Typical for benzylamines; slightly lowered by F-induction. |

| Solubility | Soluble in DCM, MeOH, DMSO | Limited solubility in water (free base). |

| LogP | ~1.3 (Predicted) | Moderate lipophilicity suitable for CNS penetration. |

Part 2: Scientific Integrity & Experimental Logic

Synthesis Strategy: Reductive Amination

The most robust route for synthesizing 3-Fluoro-2-methoxybenzylamine is via the reductive amination of its corresponding aldehyde, 3-Fluoro-2-methoxybenzaldehyde (CAS 74266-68-5) . This method is preferred over nitrile reduction due to milder conditions and higher functional group tolerance.

Rationale: Direct alkylation of ammonia with benzyl halides often leads to over-alkylation (secondary/tertiary amines). Reductive amination proceeds via an imine intermediate, which is selectively reduced to the primary amine, ensuring high purity.

Protocol: Reductive Amination

-

Reagents: 3-Fluoro-2-methoxybenzaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH

CN, 1.5 eq), Methanol (solvent). -

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-Fluoro-2-methoxybenzaldehyde (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) and stir at room temperature for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 4:1).

-

Reduction: Cool the solution to 0°C. Carefully add NaBH

CN (15 mmol) portion-wise to avoid excessive foaming. -

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quench & Workup: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze any borate complexes. Wash with diethyl ether (to remove non-basic impurities). Basify the aqueous layer with 4N NaOH to pH > 12.

-

Extraction: Extract the free amine into Dichloromethane (3 x 30 mL). Dry combined organics over Na

SO -

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH

OH 90:9:1) or convert to the HCl salt for recrystallization.

-

Analytical Characterization

Verifying the identity of the product requires checking for the diagnostic fluorine coupling in the NMR spectra.

-

H NMR (400 MHz, CDCl

- 7.0–6.8 ppm (m, 3H, Ar-H): Characteristic aromatic splitting pattern influenced by F-coupling.

-

3.95 ppm (s, 3H, OCH

-

3.85 ppm (s, 2H, Ar-CH

-

1.50 ppm (br s, 2H, NH

-

F NMR:

- -130 to -135 ppm: Diagnostic singlet (or multiplet if proton-coupled) for aromatic fluorine ortho to a methoxy group.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m). -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic absorption).

-

Applications in Drug Discovery

This amine serves as a critical "warhead" carrier or linker in medicinal chemistry.

-

Kinase Inhibition: Used to synthesize inhibitors for Cdc2-like kinases (Clk1/4) . The 3-fluoro-2-methoxy motif occupies hydrophobic pockets in the ATP-binding site, where the fluorine atom can engage in multipolar interactions with backbone carbonyls.

-

Metabolic Stability: The fluorine at the 3-position blocks metabolic hydroxylation at a typically reactive site, extending the half-life (

) of the parent drug. -

Conformational Locking: The intramolecular repulsion between the fluorine lone pairs and the methoxy oxygen can restrict bond rotation, locking the pharmacophore into a bioactive conformation.

Part 3: Visualization & Logic Mapping

Synthesis Pathway Diagram

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and reduction step.

Figure 1: Reductive amination pathway converting the aldehyde precursor to the target amine via an imine intermediate.[5]

Biological Application Logic

This diagram details how the specific structural features of 3-Fluoro-2-methoxybenzylamine translate to pharmacological benefits.

Figure 2: Structure-Activity Relationship (SAR) mapping of the fluoro-methoxy motif to pharmacological outcomes.

References

-

PubChem. (n.d.).[6] 3-Fluoro-2-methoxybenzaldehyde (Precursor CAS 74266-68-5).[7] National Library of Medicine. Retrieved from [Link]

-

Refaat, H. M., et al. (2025). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI Molecules. Retrieved from [Link]

Sources

- 1. 916420-49-0 Cas No. | 3-Fluoro-2-methoxybenzylamine | Apollo [store.apolloscientific.co.uk]

- 2. CAS 916420-49-0 | 4656-3-87 | MDL MFCD09025368 | 3-Fluoro-2-methoxybenzylamine | SynQuest Laboratories [synquestlabs.com]

- 3. Page loading... [guidechem.com]

- 4. CAS No. 916420-49-0 Specifications | Ambeed [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

3-Fluoro-2-methoxybenzylamine and its structural analogs

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzylamine and its Structural Analogs for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Fluoro-2-methoxybenzylamine, a valuable building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the strategic importance of its structural analogs in the design of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who seek to leverage substituted benzylamines for creating next-generation pharmaceuticals.

Introduction: The Strategic Value of Substituted Benzylamines

Benzylamines, particularly those bearing α-substituents, represent a privileged structural motif in modern pharmacology.[1] Their presence is critical in a vast array of approved drugs targeting diverse medical conditions, from cardiovascular diseases to central nervous system (CNS) disorders.[1] The strategic incorporation of specific substituents, such as fluorine and methoxy groups, onto the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methoxy group, a potent hydrogen bond acceptor, can influence molecular conformation and improve pharmacokinetic properties. Consequently, building blocks like 3-Fluoro-2-methoxybenzylamine are highly sought after for generating compound libraries aimed at lead discovery and optimization.[2]

Physicochemical Profile: 3-Fluoro-2-methoxybenzylamine

While extensive experimental data for 3-Fluoro-2-methoxybenzylamine is not broadly published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs. The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic and conformational profile.

| Property | Predicted/Comparative Value | Rationale & Comparison with Analogs |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | Analogs like 3-Fluorobenzylamine and 2-Methoxybenzylamine are liquids at room temperature. |

| Boiling Point | Estimated >200 °C | 2-Methoxybenzylamine has a boiling point of 227 °C. The fluoro group may slightly alter this. |

| Density | Estimated ~1.1 - 1.2 g/mL | 3-Fluorobenzylamine has a density of 1.097 g/mL; 2-Methoxybenzylamine is 1.051 g/mL. |

| pKa (of amine) | ~8.5 - 9.0 | The fluorine atom's electron-withdrawing effect will slightly lower the basicity compared to unsubstituted benzylamine (~9.3). |

| LogP | Estimated 1.5 - 2.0 | The methoxy and fluoro groups increase lipophilicity compared to benzylamine. |

Synthesis of 3-Fluoro-2-methoxybenzylamine: A Protocol-Driven Approach

The most efficient and widely adopted method for synthesizing primary amines like 3-Fluoro-2-methoxybenzylamine is the reductive amination of its corresponding aldehyde. This approach is favored for its high yields, operational simplicity, and use of readily available reagents.

Primary Synthetic Route: Reductive Amination

This pathway leverages the commercially available precursor, 2-Fluoro-3-methoxybenzaldehyde, to directly generate the target primary amine.

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination of 2-Fluoro-3-methoxybenzaldehyde

-

Rationale: This protocol employs a one-pot reaction where the aldehyde first condenses with an ammonia source to form an imine in situ. The imine is then immediately reduced to the primary amine. Using a mild reducing agent like sodium borohydride prevents the reduction of the starting aldehyde. Catalytic hydrogenation is another robust alternative.[3]

-

Materials:

-

2-Fluoro-3-methoxybenzaldehyde (1.0 eq)[4]

-

Ammonium acetate or 7N Ammonia in Methanol (5-10 eq)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq) or Palladium on Carbon (Pd/C, 5-10 mol%) with a hydrogen source

-

Methanol (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-3-methoxybenzaldehyde in methanol.

-

Imine Formation: Add the ammonia source (e.g., ammonium acetate) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, controlling any effervescence. Causality Note: Slow addition at low temperature is crucial to manage the exothermic reaction and prevent side reactions.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) and saturated sodium bicarbonate solution to the residue.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 3-Fluoro-2-methoxybenzylamine.

-

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and absence of impurities like the starting aldehyde or over-alkylated byproducts.

Structural Analogs and Their Role in Drug Design

The core structure of 3-Fluoro-2-methoxybenzylamine is a template that can be modified to generate analogs with diverse pharmacological activities. The strategic placement of substituents is a cornerstone of medicinal chemistry.

Key Structural Analogs

| Analog | Structure | Significance & Application |

| 3-Fluorobenzylamine | A foundational analog used in synthesizing protease inhibitors and for studying reaction kinetics. | |

| Safinamide | An approved drug for Parkinson's disease containing a 3-fluorobenzyloxy moiety, demonstrating the clinical relevance of this substitution pattern for CNS targets.[5] | |

| 2-Phenoxybenzamides | Research on this class reveals how substitutions on the aromatic rings profoundly impact antiplasmodial activity, highlighting the importance of structure-activity relationship (SAR) studies.[6] | |

| Substituted Pyridines | Analogs where the benzene ring is replaced by a pyridine, such as 3-Chloro-5-fluoro-2-methoxypyridine, serve as key intermediates for a wide range of pharmaceuticals and agrochemicals.[2] |

Impact on Biological Pathways

The benzylamine motif is a common feature in ligands for various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors. The amine group typically forms a crucial salt bridge with an acidic residue (e.g., Aspartic Acid) in the receptor's binding pocket.

Caption: Hypothetical Drug-Receptor Interactions.